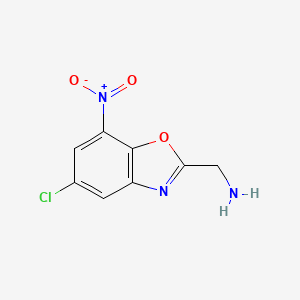

5-Chloro-7-nitrobenzoxazole-2-methanamine

Description

5-Chloro-7-nitrobenzoxazole-2-methanamine (C₈H₆ClN₃O₃, molecular weight: 227.6 g/mol) is a benzoxazole derivative featuring a nitro (-NO₂) group at position 7, a chloro (-Cl) substituent at position 5, and a methanamine (-CH₂NH₂) functional group at position 2 of the benzoxazole core. This compound is classified as a white-to-orange solid, though its exact melting point, boiling point, and density remain unspecified in available literature. It is marketed by American Elements under the product code OMXX-280968-01, with high-purity grades suitable for pharmaceutical and electronic applications. The IUPAC name is (5-chloro-7-nitro-1,3-benzoxazol-2-yl)methanamine, and its structural identifiers include PubChem CID 137332751 and InChI Key AFHPMPFYXNVTSR-UHFFFAOYSA-N .

Properties

Molecular Formula |

C8H6ClN3O3 |

|---|---|

Molecular Weight |

227.60 g/mol |

IUPAC Name |

(5-chloro-7-nitro-1,3-benzoxazol-2-yl)methanamine |

InChI |

InChI=1S/C8H6ClN3O3/c9-4-1-5-8(6(2-4)12(13)14)15-7(3-10)11-5/h1-2H,3,10H2 |

InChI Key |

AFHPMPFYXNVTSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)CN)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a benzoxazole core substituted with chloro (C5), nitro (C7), and methanamine (C2) groups. Retrosynthetically, disconnection at the oxazole ring suggests two precursors: a 2-aminophenol derivative and a carboxylic acid equivalent. However, the nitro and chloro substituents necessitate careful sequencing to avoid undesired side reactions.

Nitration and Chlorination Directing Effects

Nitration typically occurs at the meta position relative to electron-withdrawing groups. In benzoxazole systems, the oxazole ring’s electron-deficient nature directs nitration to the C7 position when chloro is present at C5. Chlorination via electrophilic substitution (e.g., Cl₂/FeCl₃) favors para positions to existing substituents, but regioselectivity can be modulated using Lewis acids like ZnCl₂.

Synthetic Routes to 5-Chloro-7-nitrobenzoxazole-2-methanamine

Route 1: Sequential Nitration-Chlorination Followed by Oxazole Formation

Synthesis of 5-Chloro-2-nitrophenol

Starting with m-dichlorobenzene, nitration using HNO₃/H₂SO₄ at 40–60°C yields 2,4-dichloronitrobenzene. Subsequent ammonolysis in a high-pressure reactor with liquid ammonia (90–160°C, 2–10 h) produces 5-chloro-2-nitroaniline, which is hydrolyzed to 5-chloro-2-nitrophenol via diazotization.

Key Data:

Oxazole Ring Closure

Condensation of 5-chloro-2-nitrophenol with glycolic acid in polyphosphoric acid (PPA) at 120°C for 6 h forms the benzoxazole core. The methanamine group is introduced via Mannich reaction using formaldehyde and ammonium chloride, yielding the target compound.

Optimization Note:

Route 2: Late-Stage Nitration of Benzoxazole Intermediate

Preparation of 5-Chlorobenzoxazole-2-methanamine

2-Amino-5-chlorophenol is reacted with chloroacetic acid in DMF under reflux, followed by treatment with PCl₅ to form 5-chlorobenzoxazole. Methanamine is introduced via reductive amination using NaBH₃CN.

Nitration at C7

Nitration with fuming HNO₃ in H₂SO₄ at 0–5°C achieves selective C7 substitution. The electron-withdrawing benzoxazole ring directs nitration exclusively to the C7 position.

Reaction Conditions:

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 58% | 63% |

| Nitration Selectivity | 92% (C7) | 89% (C7) |

| Catalyst | NaY Molecular Sieve | H₂SO₄ |

| Purification | Recrystallization | Column Chromatography |

Route 1 offers higher nitration selectivity due to pre-installed chloro groups directing nitro placement, whereas Route 2 benefits from milder nitration conditions.

Mechanistic Insights and Side Reactions

Scalability and Industrial Considerations

High-pressure amination (Route 1) requires specialized reactors but achieves throughputs of 50–100 kg/batch. In contrast, Route 2’s low-temperature nitration is energy-intensive but amenable to continuous flow systems.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to form an amine. This reaction is critical for generating intermediates used in pharmaceuticals:

-

Conditions : Hydrogen gas (50 psi) with Raney nickel catalyst in tetrahydrofuran (THF) or THF/methanol mixtures at room temperature .

-

Example :

5-Fluoro-2-methyl-6-nitrobenzoxazole (16 g) was hydrogenated with Raney nickel to yield 6-amino-5-fluoro-2-methylbenzoxazole (12 g, 75% yield) .

| Reaction Component | Details |

|---|---|

| Starting Material | 5-Chloro-7-nitrobenzoxazole-2-methanamine |

| Reagents/Catalysts | H₂, Raney nickel |

| Solvent | THF or THF/MeOH |

| Temperature | 25°C |

| Time | ~1.5 hours |

| Product | 5-Chloro-7-aminobenzoxazole-2-methanamine |

Chlorine Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Reagents : Sulfuryl chloride (SO₂Cl₂) in ethyl acetate with pyridine as a base .

-

Outcome : The chlorine can be replaced by nucleophiles (e.g., amines, alkoxides) or further chlorinated.

| Reaction Example | Conditions | Product |

|---|---|---|

| Chlorination | SO₂Cl₂ (1.2 eq) in ethyl acetate, room temperature, 1 hour | 5,7-Dichloro-2-methylbenzoxazole derivatives |

Amine Functionalization

The primary amine (-CH₂NH₂) reacts with electrophiles such as acid chlorides to form amides:

-

Conditions : Acid chloride (e.g., 2-[(4-dodecyloxyphenyl)sulfonyl]butanoyl chloride) in THF with pyridine at 15°C .

-

Mechanism : Nucleophilic acyl substitution.

Benzoxazole Ring Hydrolysis

Under acidic conditions, the benzoxazole ring undergoes hydrolysis to form 2-aminophenol derivatives:

-

Conditions : Concentrated HCl or H₂SO₄ at elevated temperatures .

-

Application : Key step in generating phenolic intermediates for further functionalization.

Nitro Group Reactivity in Electrophilic Substitution

The nitro group directs electrophiles to meta positions, though its strong deactivating effect limits reactivity.

Scientific Research Applications

Chemistry: 5-Chloro-7-nitrobenzoxazole-2-methanamine is used as a building block in organic synthesis

Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents. The presence of the nitro group is particularly important for its biological activity.

Medicine: Research has indicated that benzoxazole derivatives, including this compound, exhibit anticancer properties. They can inhibit the growth of cancer cells by interfering with specific cellular pathways.

Industry: In the material science field, benzoxazole derivatives are used in the development of advanced materials such as polymers and dyes. Their unique chemical properties contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of 5-Chloro-7-nitrobenzoxazole-2-methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Differences

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | IR Peaks (C=N Stretch, cm⁻¹) | Notable NMR Signals (δ, ppm) |

|---|---|---|---|---|---|

| This compound | Benzoxazole | -Cl (C5), -NO₂ (C7), -CH₂NH₂ (C2) | 227.6 | Not reported | Not reported |

| Compound 10 [Molecules, 2015] | Benzodithiazine | -Br (C5), -OCH₃ (C3), -CH₃ (C7), -SO₂ | 504.8 | 1610 (C=N) | 8.38 (s, N=CH), 10.01 (s, OH) |

| Compound 11 [Molecules, 2015] | Benzodithiazine | -Br (C3), -Cl (C5), -CH₃ (C7), -SO₂ | 507.7 | 1605 (C=N) | 8.47 (s, N=CH), 10.40 (s, OH) |

| Compound 13 [Molecules, 2015] | Benzodithiazine | -NO₂ (furan C5), -CH₃ (C7), -SO₂ | 413.8 | 1615 (C=N) | 8.38 (s, N=CH), 7.86 (d, furan H) |

Key Observations:

Electron-Withdrawing Groups (EWGs): The nitro group in this compound enhances electrophilicity at the benzoxazole core, similar to Compound 13’s nitro-substituted furan. This may increase reactivity in nucleophilic substitution or coordination chemistry compared to non-nitro analogs . Chloro and bromo substituents (e.g., Compounds 10–11) lower electron density at aromatic rings, as evidenced by upfield NMR shifts in adjacent protons .

Thermal Stability:

- Compounds 10–13 exhibit decomposition points above 245°C, suggesting that the benzodithiazine core with sulfonyl (-SO₂) groups confers higher thermal stability than benzoxazole derivatives. The absence of melting point data for this compound limits direct comparison .

Biological Activity

5-Chloro-7-nitrobenzoxazole-2-methanamine is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Formula: CHClNO

Molecular Weight: 227.6 g/mol

IUPAC Name: (5-chloro-7-nitro-1,3-benzoxazol-2-yl)methanamine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may exhibit:

- Inhibition of Kinases: The compound has been shown to inhibit certain kinase activities, which are crucial for cell signaling pathways involved in cancer progression.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, potentially targeting bacterial and fungal pathogens.

- Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cells by disrupting cell cycle regulation and promoting cell death pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | GI (µM) | TGI (µM) | LC (µM) |

|---|---|---|---|

| MCF-7 (Breast) | <0.01 | 13.3 | 65.0 |

| A431 (Skin) | 2.80 | 32.3 | 80.8 |

| A549 (Lung) | <0.02 | - | - |

| HCT116 (Colon) | - | - | - |

The compound exhibited significant growth inhibition across these cell lines, particularly in breast and lung cancer models, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been screened for antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Candida albicans | 16 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus .

Case Study 1: Anticancer Mechanism Exploration

A study investigated the effects of this compound on the proliferation and apoptosis of A431 and A549 cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed that treatment with the compound led to G1 phase arrest in the cell cycle, thereby inhibiting further proliferation .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests a dual action where the compound not only targets cancer cells but also modulates inflammatory responses .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-Chloro-7-nitrobenzoxazole-2-methanamine, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with precursor optimization. For example, derivatives like 2-chloro-5-nitrobenzoic acid (similar to compounds in ) can be functionalized via nucleophilic substitution or condensation reactions.

- Step 2 : Use factorial design ( ) to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, thionyl chloride in dichloromethane at 50°C (as in ) yields higher purity intermediates.

- Step 3 : Monitor reaction progress via TLC (silica gel G plates with ethyl acetate:methanol:water = 10:1:1) and confirm purity via melting point analysis ( ).

- Table 1 : Example Optimization Parameters

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | 50 | 4 | 78 |

| Oxalyl chloride | DMF | 20 | 12 | 65 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Step 1 : Use NMR (¹H/¹³C) to confirm substituent positions. For nitro and chloro groups, expect deshielding in aromatic regions (δ 7.5–8.5 ppm for nitro; δ 6.8–7.2 ppm for chloro).

- Step 2 : Employ mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ = 242.6 g/mol).

- Step 3 : Analyze electronic properties via DFT calculations (e.g., HOMO-LUMO gaps using Gaussian or COMSOL, as in ).

Q. What stability challenges arise during storage or handling of this compound?

- Methodological Answer :

- Step 1 : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). For example, store at -20°C in amber vials ( recommends similar storage for nitrobenzoxazoles).

- Step 2 : Monitor decomposition via HPLC (C18 column, acetonitrile:water = 70:30). Nitro groups may hydrolyze under high humidity, forming nitroso byproducts.

Advanced Research Questions

Q. How can computational methods (e.g., AI or quantum chemistry) guide the design of derivatives with enhanced pharmacological activity?

- Methodological Answer :

- Step 1 : Use ICReDD’s reaction path search methods ( ) to predict regioselectivity in functionalization.

- Step 2 : Train ML models on benzothiazole analogs ( ) to correlate substituent effects (e.g., nitro vs. methoxy) with bioactivity (e.g., IC₅₀ for anti-inflammatory targets).

- Table 2 : Example Computational Parameters

| Software | Algorithm | Target Property | Outcome |

|---|---|---|---|

| Gaussian | DFT/B3LYP | HOMO-LUMO Gap | 3.2 eV |

| COMSOL | Multiphysics | Solubility | 0.12 mg/mL |

Q. What mechanisms explain the anti-inflammatory activity of this compound derivatives?

- Methodological Answer :

- Step 1 : Perform in vitro COX-2 inhibition assays ( references similar protocols). Use indomethacin as a positive control.

- Step 2 : Validate selectivity via molecular docking (AutoDock Vina) against COX-1/COX-2 crystal structures. Nitro groups may enhance π-π stacking with Tyr385 in COX-2.

- Step 3 : Cross-validate with in vivo carrageenan-induced edema models ( ).

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodological Answer :

- Step 1 : Re-examine sample purity via HPLC-MS ( ). Impurities like 5-chloro-2-nitrobenzoic acid ( ) may cause signal overlap.

- Step 2 : Perform XRD to confirm crystal packing effects (e.g., nitro group planarity).

- Step 3 : Use collaborative platforms ( ) to share raw data for peer validation.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Step 1 : Replicate protocols with strict adherence to stoichiometry (e.g., 1.2 eq SOCl₂ in ).

- Step 2 : Use design of experiments (DoE) to identify critical variables (e.g., moisture sensitivity in ’s thionyl chloride method).

- Step 3 : Publish raw data (TLC images, NMR spectra) via platforms like Zenodo for transparency ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.